molecular formula C21H22O11 B600331 Dihydrokaempferol 3-glucoside CAS No. 31049-08-8

Dihydrokaempferol 3-glucoside

Cat. No.: B600331
CAS No.: 31049-08-8
M. Wt: 450.39
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrokaempferol 3-glucoside is a natural product found in Oxytropis racemosa with data available.

Biological Activity

Dihydrokaempferol 3-glucoside (DHK-3-G) is a flavonoid glycoside that has garnered attention for its potential biological activities, including antioxidant, antiviral, and anticancer properties. This article explores the diverse biological activities of DHK-3-G, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

DHK-3-G is a glycosylated form of dihydrokaempferol, which is known for its beneficial health effects. Its molecular formula is C21H22O11C_{21}H_{22}O_{11} and it features a glucose moiety attached to the dihydrokaempferol backbone. The glycosylation can influence its bioavailability and biological activity.

Antioxidant Activity

DHK-3-G exhibits significant antioxidant properties. A study reported that it has an antioxidant activity equivalent to 1.0 mmol Trolox/mmol as measured by the Trolox equivalent assay . This capacity to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.

Table 1: Antioxidant Activity of this compound

Assay TypeResult
Trolox Equivalent1.0 mmol Trolox/mmol
DPPH Scavenging IC50211.9 ± 3.7 µg/mL

Antiviral Activity

Recent in-silico studies have highlighted the potential of DHK-3-G as an antiviral agent, particularly against the main protease (Mpro) of SARS-CoV-2. The binding affinity of DHK-3-G to the Mpro enzyme was calculated at 8.96 Kcal mol-8.96\text{ Kcal mol}, indicating strong interaction capabilities . The inhibition constant (Ki) was found to be 270.09 nM270.09\text{ nM}, suggesting that DHK-3-G could effectively inhibit viral replication.

Molecular Interaction with Mpro Enzyme

The molecular docking studies revealed that DHK-3-G interacts with several amino acids in the active site of the Mpro enzyme through various bonding mechanisms, including hydrogen bonds and Van der Waals interactions .

Anticancer Activity

DHK-3-G has shown promising results in anticancer research. In vitro studies indicated that flavonoids, including DHK-3-G, can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, extracts containing DHK-3-G demonstrated selective cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 13.04 g mL13.04\text{ g mL} .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of DHK-3-G indicates favorable absorption and distribution characteristics. It meets several ADMET criteria (Absorption, Distribution, Metabolism, Excretion, and Toxicity), making it a potential candidate for further pharmaceutical development .

Table 2: ADMET Profile of this compound

ParameterValue
Water SolubilityHigh
Intestinal AbsorptionGood
BBB PermeabilityModerate
CNS PermeabilityLow
ClearanceFavorable

Case Studies and Clinical Implications

Several studies have investigated the effects of dietary flavonoids like DHK-3-G on human health. For example, kaempferol derivatives have been associated with reduced risks of chronic diseases due to their anti-inflammatory and antioxidant effects .

Moreover, dietary intake of flavonoids has been linked to improved cardiovascular health and lower incidences of certain cancers . These findings underscore the potential for incorporating DHK-3-G into functional foods or supplements aimed at enhancing health outcomes.

Properties

IUPAC Name

(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-26,28-29H,7H2/t13-,15-,17+,18-,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBWQPAZMNABMR-UTZHSPHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is known about the presence of Dihydrokaempferol 3-glucoside in natural sources and its potential applications?

A1: this compound has been identified in açai berry pulp (Euterpe oleracea Mart.). [] While its specific role in the plant is not fully understood, its presence contributes to the overall phytochemical profile of açai. Further research is needed to explore potential applications of this compound derived from this natural source, including its potential antioxidant, anti-inflammatory, or other beneficial properties.

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